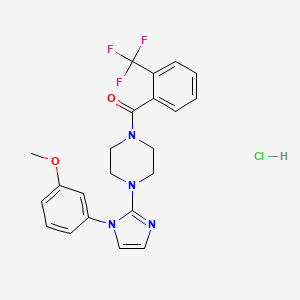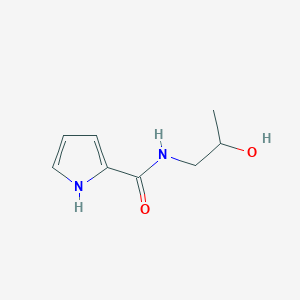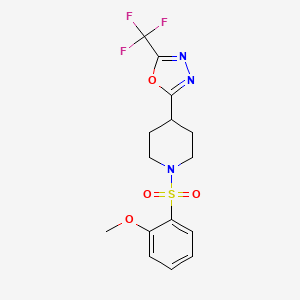
2-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Inhibition of Tobacco Bacterial Wilt with Sulfone Derivatives
A series of sulfone compounds with a 1,3,4-oxadiazole moiety were synthesized and evaluated for their antibacterial properties against tobacco bacterial wilt. The compounds showed promising in vitro activity, with some inhibiting the growth of Ralstonia solanacearum by approximately 50% at low microgram per milliliter concentrations. Compound 5'j emerged as the most effective, surpassing the control effect of commercial bactericides in field trials .
Synthesis of 5-Sulfonamidoimidazoles via Rh(II)-Catalyzed Transannulation
A Rh(II)-catalyzed transannulation method was developed for synthesizing fully substituted 5-sulfonamidoimidazoles. This method is applicable to both aromatic 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5-ones, providing a flexible approach to various imidazole derivatives. The reactions are regioselective and represent a novel carbenoid-mediated transformation of N,N,O-heterocycles .
Anti-bacterial Study of N-substituted Derivatives of 1,3,4-Oxadiazole
N-substituted derivatives of a specific 1,3,4-oxadiazole compound were synthesized and their structures confirmed through spectroscopic techniques. These compounds displayed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents .
Solvatofluorochromic Properties of Sulfonyl Fluoride Derivatives
The fluorescence properties of 1,3,4-oxadiazole derivatives with sulfonyl fluoride groups were investigated. These compounds exhibit a significant solvatochromic effect, especially with electron-donating groups on the 5-aryl substituent, making them suitable as fluorescent probes in medical and biological applications .
Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole Derivatives
A new series of 5-substituted 1,3,4-oxadiazole derivatives were synthesized and screened for their inhibitory activity against the butyrylcholinesterase enzyme. Molecular docking studies identified key amino acid residues involved in ligand stabilization within the enzyme's active site .
Crystal Structure and DFT Calculations of Piperazine Derivatives
Two novel piperazine derivatives with a 1,3,4-oxadiazole moiety were synthesized, and their structures were confirmed by X-ray diffraction. DFT calculations provided insights into the reactive sites of the molecules. The compounds exhibited intermolecular hydrogen bonding, contributing to their crystal packing, as revealed by Hirshfeld surface analysis .
Synthesis of a Sulfonyl Fluoride Derivative with Quinazolinone
A sulfonyl fluoride derivative with a quinazolinone moiety was synthesized, and its structure was confirmed through various spectroscopic methods. The compound was created by reacting a quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas .
Evaluation of a Radioligand for Acetylcholinesterase
A benzisoxazole derivative was synthesized as a potential in vivo radioligand for acetylcholinesterase (AChE). Despite its high affinity for AChE, in vivo studies in mice showed uniform brain distribution, suggesting it may not be suitable for imaging studies of AChE in the brain .
Scientific Research Applications
Crystal Structure and Computational Analysis
A study on the crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of novel piperazine derivatives of 1,3,4-oxadiazole, similar in structure to the compound , revealed insights into the reactive sites for electrophilic and nucleophilic nature of these molecules. These compounds exhibit intermolecular hydrogen bonds contributing to their crystal packing, with the piperazine ring adopting a chair conformation in both analyzed structures. Hirshfeld surface analysis provided detailed information on the nature of intermolecular contacts, highlighting the significant contribution of H…H interactions (Kumara et al., 2017).
Biological Activities
Research on 1,3,4-oxadiazole bearing compounds, including derivatives structurally related to 2-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, has shown these compounds to possess significant biological activities. A study on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole derivatives demonstrated their potential as inhibitors against butyrylcholinesterase (BChE) enzyme. Molecular docking studies suggested that amino acid residues such as Gly116, His438, Tyr332, and Ser198 are likely involved in the ligands' stabilization in the binding site, indicating these compounds could serve as frameworks for developing novel therapeutic agents (Khalid et al., 2016).
Another study focused on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing these compounds exhibited moderate to high antibacterial activity. The research underscores the importance of structural variations in oxadiazole derivatives for enhancing biological activities, providing a basis for the development of new antimicrobial agents (Khalid et al., 2016).
Anticancer Potential
The synthesis and evaluation of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure were conducted to explore their anticancer potential. This research synthesized an array of compounds and tested their efficacy against cancer cell lines, finding that some derivatives exhibited strong anticancer activities. The study suggests that structural modifications in the 1,3,4-oxadiazole moiety can significantly influence the anticancer properties of these compounds, highlighting the potential for further research in this area (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-24-11-4-2-3-5-12(11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTQBSUUXKBJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)
![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)

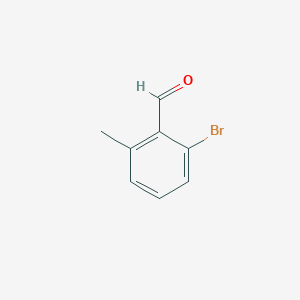

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)
![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)
![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)
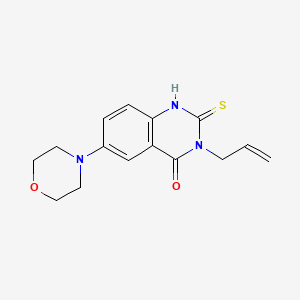
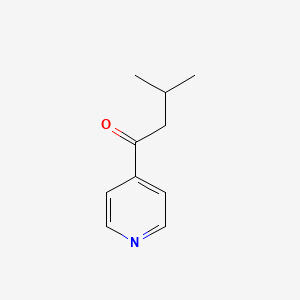
![[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B2506959.png)
